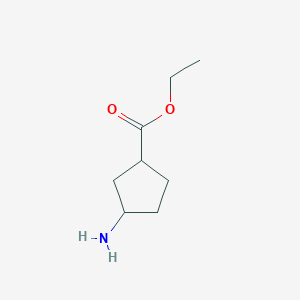

3-Amino-cyclopentanecarboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSHHLOUZFKHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291667 | |

| Record name | Ethyl 3-aminocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-91-1 | |

| Record name | Ethyl 3-aminocyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-aminocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"3-Amino-cyclopentanecarboxylic acid ethyl ester" basic properties

Executive Summary

3-Amino-cyclopentanecarboxylic acid ethyl ester is a non-proteinogenic, cyclic

This guide details the physicochemical properties, stereoselective synthesis, and application of this scaffold in drug discovery, specifically focusing on its role in generating stable secondary structures (helices) and targeting G-protein coupled receptors (GPCRs).

Part 1: Chemical Identity & Stereochemical Analysis

The 1,3-disubstitution of the cyclopentane ring creates two chiral centers, resulting in four stereoisomers. The relative configuration (cis vs. trans) dictates the global shape of the molecule and its folding propensity in peptides.

Stereoisomer Classification

-

Cis-Isomers: The amino and ester groups are on the same face of the ring. (1R,3S) and (1S,3R).

-

Trans-Isomers: The groups are on opposite faces. (1R,3R) and (1S,3S).

Critical Distinction: Do not confuse this compound with Cispentacin (2-aminocyclopentanecarboxylic acid). While both are cyclopentane amino acids, the 3-amino isomer functions as a conformationally restricted

-alanine analog, whereas Cispentacin is a restricted glycine/alanine analog.

Physicochemical Profile

Data summarized for the ethyl ester derivative.

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 157.21 g/mol | Free base |

| Boiling Point | 220–230 °C (Predicted) | Typically distilled under high vacuum |

| Density | 1.05 ± 0.1 g/cm³ | |

| LogP | 0.3–0.6 | More lipophilic than free acid |

| pKa (Conj.[1] Acid) | ~9.0–9.5 | Typical for primary amines |

| Solubility | DCM, MeOH, EtOAc | Low water solubility compared to HCl salt |

Part 2: Synthetic Methodologies

The synthesis of this compound generally proceeds from 3-oxocyclopentanecarboxylic acid . The challenge lies in controlling the diastereoselectivity (cis vs. trans) during the introduction of the amine.

Workflow Visualization

The following diagram illustrates the primary synthetic pathways, distinguishing between racemic and stereoselective routes.

Caption: Synthetic tree showing the divergence between racemic bulk synthesis and stereoselective routes utilizing chiral auxiliaries or enzymatic resolution.

Detailed Protocol: Reductive Amination (Racemic/Diastereomeric Mixture)

This method is robust for generating the scaffold for initial SAR (Structure-Activity Relationship) screening.

Reagents:

-

Ethyl 3-oxocyclopentanecarboxylate (1.0 equiv)[2]

-

Ammonium acetate (10.0 equiv)[3]

-

Sodium cyanoborohydride (

) (0.7 equiv) -

Methanol (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve ethyl 3-oxocyclopentanecarboxylate (e.g., 10 mmol) in anhydrous methanol (50 mL) under nitrogen atmosphere.

-

Imine Formation: Add ammonium acetate (100 mmol) in one portion. Stir at room temperature for 2 hours. Note: Use molecular sieves (3Å) to promote imine formation by scavenging water.

-

Reduction: Cool the solution to 0°C. Carefully add

(7 mmol) portion-wise over 30 minutes. Caution: Generates HCN if acidified; keep pH > 7. -

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Quenching: Acidify carefully with 1N HCl to pH ~2 to decompose excess hydride and hydrolyze boron complexes. Stir for 30 minutes.

-

Workup: Basify to pH 10 with saturated

. Extract with Dichloromethane (3 x 50 mL). -

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/

Stereochemical Note: This route typically yields a mixture of cis and trans isomers (often favoring the thermodynamically stable isomer). For enantiopure material, crystallization with chiral acids (e.g., tartaric acid) or enzymatic resolution (e.g., using Candida antarctica Lipase B) is required.

Part 3: Structural Analysis & Applications

Foldamers and Secondary Structure

Cyclic

-

12-Helix Formation: While 2-aminocyclopentanecarboxylic acid (ACPC) is famous for forming 12-helices, the 3-amino regioisomer (this topic) introduces a larger spacing vector.

-

14-Helix/Sheet Structures: Oligomers of 3-substituted

-amino acids often adopt 14-helical structures or stable sheet-like pleats depending on the cis/trans configuration. The trans isomer generally favors extended sheet structures due to the anti-periplanar orientation of the amine and carboxylate.

Caption: Impact of stereochemistry on the secondary structure of beta-peptides derived from the 3-amino scaffold.

Medicinal Chemistry Applications[4][5]

-

GABA Analogs: The compound serves as a lipophilic, conformationally restricted analog of GABA (Gamma-aminobutyric acid). The ethyl ester acts as a prodrug, crossing the blood-brain barrier before hydrolysis to the active zwitterion.

-

Fungal Targets: Derivatives of cyclopentane amino acids have shown potency against Candida species by inhibiting isoleucyl-tRNA synthetase (similar mechanism to Cispentacin).

-

Peptidomimetics: Used to introduce rigid turns in peptide drugs to improve proteolytic stability (half-life extension) and receptor selectivity.

References

-

Synthesis of 3-oxocyclopentanecarboxylic acid derivatives. PrepChem. Available at: [Link] (Accessed via search context).

-

Stereoselective synthesis of aminocyclopentanecarboxylic acids. Journal of Organic Chemistry, 2024. [Link]

-

Foldamers: Beta-peptides and their secondary structures. University of Wisconsin-Madison Research. [Link]

-

PubChem Compound Summary: 3-Aminocyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Cispentacin and related cyclic beta-amino acids. Royal Society of Chemistry, Nanoscale, 2013. [Link]

Sources

Technical Monograph: 3-Aminocyclopentanecarboxylic Acid Ethyl Ester

Scaffold Versatility in Peptidomimetics and Drug Design[1]

Executive Summary

3-Aminocyclopentanecarboxylic acid ethyl ester is a constrained

This guide focuses on the technical application, synthesis, and handling of this compound, with specific emphasis on the biologically relevant (1R,3S) isomer (a derivative of the antifungal agent Cispentacin) and its utility as a pharmacophore.

Chemical Identity & Stereochemistry

The efficacy of this compound is strictly governed by its stereochemistry.[2] The 1,3-substitution pattern on the cyclopentane ring creates two chiral centers, resulting in four possible stereoisomers.

2.1 Stereochemical Configurations

-

Cis-isomers: The amino and carboxyl groups are on the same face of the ring.[2] The (1R,3S) enantiomer is the most widely utilized in drug development due to its structural homology with specific biological targets.[2]

-

Trans-isomers: The substituents are on opposite faces.[1][2] These are often used to probe different regions of a receptor binding pocket.[2]

2.2 Key Chemical Data

| Property | Data |

| IUPAC Name | Ethyl 3-aminocyclopentanecarboxylate hydrochloride |

| Common Name | Cispentacin ethyl ester (for 1R,3S isomer) |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol (Free Base) / 193.67 g/mol (HCl Salt) |

| Physical State | White to off-white crystalline solid (HCl salt); Colorless oil (Free base) |

| Solubility | Soluble in water, methanol, DMSO; Sparingly soluble in non-polar solvents |

2.3 CAS Registry Numbers

Precise identification is critical as generic searches often return regioisomers (e.g., 1-amino derivatives).[2]

| Isomer Configuration | CAS Number | Note |

| (1R,3S)-Ethyl ester HCl | 1202412-16-5 | Primary Target (Bioactive) |

| (1R,3S)-Acid (Parent) | 71830-08-5 | "Cispentacin" |

| (1S,3R)-Acid (Parent) | 71830-07-4 | Enantiomer |

| (±)-cis-Acid (Racemic) | 49805-32-5 | Precursor for resolution |

| Ethyl 3-oxocyclopentanecarboxylate | 5400-79-3 | Synthetic Precursor |

Synthetic Pathways

For research applications requiring high enantiopurity, direct esterification of the resolved acid is preferred.[2] However, for bulk intermediate production, the reductive amination of the keto-ester is the standard industrial route.

3.1 Workflow Visualization

The following diagram illustrates the two primary routes: Route A (Chiral Pool) and Route B (Reductive Amination).[2]

Figure 1: Synthetic pathways for accessing the target ethyl ester. Route A (bottom) preserves stereochemistry; Route B (top) requires resolution.

Detailed Experimental Protocol

Protocol: Synthesis of (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate Hydrochloride via Fischer Esterification.

Rationale: This method is selected for its reliability in preserving the stereocenter of the starting material (Cispentacin).[2] Using Thionyl Chloride (

4.1 Reagents

-

(1R,3S)-3-Aminocyclopentanecarboxylic acid (1.0 eq)[1]

-

Thionyl Chloride (

) (1.5 eq) -

Absolute Ethanol (anhydrous)

-

Diethyl ether (for precipitation)

4.2 Step-by-Step Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

-

Solvent Preparation: Charge the flask with Absolute Ethanol (0.5 M concentration relative to substrate) and cool to 0°C in an ice bath.

-

Activation: Dropwise add Thionyl Chloride over 20 minutes. Caution: Exothermic reaction with evolution of HCl and

gas.[2] Perform in a fume hood. -

Addition: Add solid (1R,3S)-3-Aminocyclopentanecarboxylic acid in one portion.

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1, stain with Ninhydrin).[2]

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess ethanol and

. -

The residue will be a viscous oil or semi-solid.[2]

-

Trituration: Add cold Diethyl Ether (50 mL) and stir vigorously to induce crystallization of the hydrochloride salt.

-

-

Isolation: Filter the white precipitate, wash with cold ether, and dry under high vacuum.[2]

Self-Validating Checkpoint: The product should be a white, non-hygroscopic solid.[2] If it remains an oil, trace ethanol is likely present; re-evaporate with toluene to azeotrope off residual alcohol.[2]

Applications in Medicinal Chemistry

5.1 Peptidomimetics and Foldamers

The cyclopentane ring locks the

-

Mechanism: The restricted conformation reduces the entropic penalty of binding to a receptor target.[2]

-

Application: Used in the synthesis of cyclic RGD peptides (Integrin antagonists) for cancer therapy.[2]

5.2 CCR1 Antagonists

Derivatives of this ester are intermediates in the synthesis of CCR1 antagonists (e.g., BMS-457 analogues), utilized in treating autoimmune diseases like rheumatoid arthritis. The (1R,3S) configuration is critical for fitting into the hydrophobic pocket of the chemokine receptor.[2]

5.3 Influenza Neuraminidase Inhibitors

Structurally related to the core of Peramivir, 3-aminocyclopentane scaffolds serve as precursors for transition-state analogs that inhibit viral neuraminidase.[1][2]

Analytical Profiling & Handling[1][2][6]

6.1 NMR Characterization (Simulated for (1R,3S)-HCl salt)

-

1H NMR (DMSO-d6, 400 MHz):

8.20 (br s, 3H, -

Distinction: The coupling constants (

values) between the H1 and H3 protons distinguish cis (

6.2 Storage and Stability[1]

-

Free Base: Unstable.[2] Prone to intermolecular polymerization (lactamization) and oxidation.[2]

-

HCl Salt: Highly stable.[2] Store at room temperature in a desiccator. Hygroscopic—protect from moisture to prevent hydrolysis back to the acid.[2]

References

-

PubChem. Ethyl 3-aminocyclobutanecarboxylate hydrochloride (Structural Analog Reference).[2] Retrieved from [Link]

Sources

Technical Monograph: 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester

The following technical guide details the physicochemical profile, synthesis, and applications of 3-Amino-cyclopentanecarboxylic acid ethyl ester.

Molecular Scaffold for Beta-Amino Acid Mimetics and Drug Design

Executive Summary

This compound (3-ACPC ethyl ester) is a cyclic

This guide provides a definitive technical analysis of its molecular weight, stoichiometric properties, synthetic pathways, and validation protocols for research applications.

Physicochemical Profile & Stoichiometry

Molecular Identity

The precise molecular weight is critical for stoichiometric calculations in multi-step organic synthesis. Researchers must distinguish between the free base (oily liquid) and the stable hydrochloride salt (crystalline solid) typically supplied by vendors.

| Property | Free Base | Hydrochloride Salt (HCl) |

| CAS Number | Not widely listed | 1202412-16-5 (1R,3S isomer) |

| Formula | ||

| Molecular Weight | 157.21 g/mol | 193.67 g/mol |

| Exact Mass | 157.1103 | 193.0870 |

| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |

| Solubility | DCM, EtOAc, MeOH | Water, MeOH, DMSO |

Stereochemical Complexity

The 1,3-substitution pattern on the cyclopentane ring generates two diastereomers: cis and trans. The (1R,3S) cis-isomer is the most pharmacologically relevant scaffold, often serving as a geometric analog of

-

Cis-isomer: Substituents on the same face (syn).

-

Trans-isomer: Substituents on opposite faces (anti).

Synthetic Methodologies

The synthesis of 3-ACPC ethyl ester typically proceeds via the reduction of ethyl 3-oxocyclopentanecarboxylate . This route allows for scale-up but requires careful control of stereochemistry during the reduction step.

Core Synthesis Workflow

The following pathway describes the conversion of the keto-ester to the amino-ester via an oxime intermediate.

Figure 1: Step-wise reduction and resolution pathway.

Detailed Experimental Protocol (Reductive Amination)

Objective: Synthesis of racemic ethyl 3-aminocyclopentanecarboxylate.

-

Oxime Formation:

-

Dissolve ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reflux for 2 hours. Monitor disappearance of ketone by TLC (20% EtOAc/Hexane).

-

Concentrate and extract with dichloromethane (DCM). Yields crude oxime.

-

-

Reduction:

-

Dissolve crude oxime in acetic acid.

-

Add Zinc dust (5.0 eq) portion-wise at 0°C (exothermic reaction).

-

Stir at room temperature for 12 hours.

-

Filter through Celite to remove zinc residues.

-

Neutralize filtrate with saturated

and extract with EtOAc.[1]

-

-

Salt Formation (Purification):

-

Dissolve free amine oil in diethyl ether.

-

Bubble dry HCl gas or add 4M HCl in dioxane.

-

Filter the white precipitate (Ethyl 3-aminocyclopentanecarboxylate HCl ).

-

Analytical Characterization (Self-Validating Systems)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Proton NMR ( H-NMR)

Solvent: DMSO-d

-

8.30 (br s, 3H): Ammonium protons (

-

4.10 (q, 2H): Ethyl ester methylene (

- 3.50 (m, 1H): Methine proton at C3 (alpha to amine).

- 2.85 (m, 1H): Methine proton at C1 (alpha to carbonyl).

-

1.20 (t, 3H): Ethyl ester methyl (

- 1.60–2.30 (m, 6H): Cyclopentane ring methylene protons.

Mass Spectrometry (LC-MS)

-

Method: ESI (Positive Mode).

-

Expected Parent Ion:

m/z. -

Validation Logic: If peaks appear at 129 m/z, this indicates hydrolysis of the ethyl ester to the free acid (3-aminocyclopentanecarboxylic acid), signaling improper storage or wet solvents.

Pharmaceutical Applications & Mechanism

This scaffold is not merely a passive linker; it actively directs the spatial orientation of pharmacophores.

Structural Logic in Drug Design

The 3-ACPC scaffold is a beta-amino acid mimetic . By locking the amine and carboxylate groups into a ring, it reduces the entropic penalty of binding to protein targets compared to flexible linear chains.

Figure 2: Pharmacological utility and mechanistic impact of the 3-ACPC scaffold.

Case Study: MTHFD2 Inhibition

Recent research highlights the use of substituted 3-aminocyclopentanecarboxylates as inhibitors of MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2), a metabolic enzyme overexpressed in cancer cells. The ethyl ester moiety often serves as a prodrug element, enhancing cellular permeability before being hydrolyzed to the active acid form intracellularly.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1202412-16-5. Retrieved from [Link]

- Google Patents (2017).WO2017106352A1 - Caffeine inhibitors of MTHFD2 and uses thereof.

Sources

"3-Amino-cyclopentanecarboxylic acid ethyl ester" synthesis pathways

Executive Summary

Ethyl 3-aminocyclopentanecarboxylate is a critical beta-amino acid pharmacophore found in neuraminidase inhibitors (e.g., Peramivir analogs) and GPCR ligands. Its synthesis is complicated by the presence of two chiral centers on a flexible cyclopentane ring, giving rise to four distinct stereoisomers: the cis pair ((1R,3S), (1S,3R)) and the trans pair ((1R,3R), (1S,3S)).

This technical guide details two distinct synthetic pathways:

-

Pathway A (Scalable/Racemic): A robust reductive amination route suitable for multigram synthesis where racemic mixtures are acceptable or diastereomeric separation is planned.

-

Pathway B (Stereoselective): A precision route utilizing the desymmetrization of cyclopentane-1,3-dicarboxylic acid followed by a Curtius rearrangement, granting access to specific enantiomers.

Part 1: Structural Considerations & Stereochemistry

Before initiating synthesis, the target stereochemistry must be defined. Unlike 1,2-disubstituted systems (like cispentacin), the 1,3-substitution pattern offers unique symmetry properties.

-

Precursor Symmetry: The parent cis-cyclopentane-1,3-dicarboxylic acid is a meso compound (achiral due to a plane of symmetry). The trans-isomer is chiral (

symmetric). -

Desymmetrization Strategy: By differentiating the two carboxyl groups of the cis-meso diacid (e.g., forming a monoester), we break the symmetry, creating a chiral center. Converting one carboxyl group to an amine via Curtius rearrangement retains the stereochemistry, yielding a specific enantiomer of the amino ester.

Part 2: Synthesis Pathways

Pathway A: Reductive Amination (Scalable & Racemic)

Best for: High-throughput generation of the scaffold; cost-effective scale-up. Mechanism: 3-Oxocyclopentanecarboxylic acid is esterified and then subjected to reductive amination. This typically yields a mixture of cis and trans isomers (approx. 1:1 to 3:1 depending on conditions), which can be separated by column chromatography or fractional crystallization of the hydrochloride salts.

Workflow:

-

Esterification: Acid-catalyzed reaction of 3-oxocyclopentanecarboxylic acid with ethanol.

-

Imine Formation: Condensation with ammonium acetate.

-

Reduction: Hydride reduction (NaCNBH

or NaBH(OAc)

Pathway B: Desymmetrization & Curtius Rearrangement (Stereoselective)

Best for: Target-specific synthesis of enantiopure (1R,3S) or (1S,3R) isomers. Mechanism: This route leverages the "hidden" chirality of the meso-1,3-diacid. Enzymatic hydrolysis of the diester allows for high enantiomeric excess (ee). The subsequent Curtius rearrangement converts the free acid to an isocyanate (and then carbamate) with complete retention of configuration.

Workflow:

-

Diester Synthesis: Formation of diethyl cyclopentane-1,3-dicarboxylate.

-

Enzymatic Desymmetrization: Lipase-catalyzed hydrolysis (e.g., Lipase AY-30 or PLE) to the monoester.[1]

-

Curtius Rearrangement: Reaction with Diphenylphosphoryl azide (DPPA) to form the isocyanate, trapped by t-butanol to yield the Boc-protected amine.

-

Deprotection: Acidic cleavage of the Boc group.

Part 3: Visualization of Pathways

Figure 1: Dual pathways for synthesis.[2] Left: Racemic route via ketone. Right: Stereoselective route via diacid.

Part 4: Detailed Experimental Protocols

Protocol A: Reductive Amination (Racemic)

Reagents:

-

Ethyl 3-oxocyclopentanecarboxylate (1.0 equiv)

-

Ammonium acetate (10.0 equiv)

-

Sodium cyanoborohydride (NaCNBH

) (0.7 equiv) -

Methanol (anhydrous)

Step-by-Step:

-

Preparation: Dissolve ethyl 3-oxocyclopentanecarboxylate (e.g., 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

-

Imine Formation: Add ammonium acetate (100 mmol) in one portion. Stir the mixture at room temperature for 2 hours. Note: The excess ammonium source is crucial to prevent secondary amine formation.

-

Reduction: Cool the solution to 0°C. Carefully add NaCNBH

(7 mmol) portion-wise. -

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (stain with ninhydrin).

-

Quench: Quench with 1N HCl until pH < 2 (to decompose excess hydride and liberate the amine from boron complexes). Stir for 30 mins.

-

Workup: Basify with saturated NaHCO

to pH > 9. Extract with dichloromethane (3 x 50 mL). -

Purification: Dry organic layers over Na

SO-

Purification Tip: Flash chromatography (DCM/MeOH/NH

OH 90:9:1) effectively separates the isomers.[3]

-

Protocol B: Curtius Rearrangement (Stereoselective)

Reagents:

-

(1S,3R)-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid (Monoester) (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

tert-Butanol (solvent/reactant)

Step-by-Step:

-

Activation: Dissolve the chiral monoester (e.g., 5 mmol) in dry toluene or THF (20 mL). Add TEA (6 mmol).

-

Azide Formation: Cool to 0°C. Add DPPA (5.5 mmol) dropwise. Stir at 0°C for 1 hour, then at room temperature for 1 hour.

-

Rearrangement: Add tert-butanol (excess, or use as co-solvent). Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours.

-

Mechanistic Insight: The acyl azide forms thermally, then rearranges to the isocyanate with retention of configuration . The isocyanate is immediately trapped by t-BuOH to form the N-Boc carbamate.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with 5% citric acid, sat. NaHCO

, and brine.[4] -

Deprotection: Dissolve the crude N-Boc intermediate in 4M HCl in dioxane. Stir for 2 hours. Concentrate to dryness to yield the Ethyl (1R,3S)-3-aminocyclopentanecarboxylate hydrochloride salt.

Part 5: Comparative Data Analysis

| Feature | Pathway A: Reductive Amination | Pathway B: Curtius Rearrangement |

| Starting Material | 3-Oxocyclopentanecarboxylic acid | Cyclopentane-1,3-dicarboxylic acid |

| Stereocontrol | Low (Racemic cis/trans mix) | High (Enantiopure via enzymatic step) |

| Step Count | 2 (Esterification + Red.[5] Am.) | 4 (Esterification + Hydrolysis + Curtius + Deprotection) |

| Scalability | High (Kg scale feasible) | Moderate (Enzymatic step limits throughput) |

| Atom Economy | Good | Moderate (Loss of N2 and protecting groups) |

| Typical Yield | 60-75% | 40-55% (Overall) |

Part 6: References

-

Synthesis of Methyl 3-oxocyclopentanecarboxylate Source: PrepChem.com / US Patent 4640931. URL:[Link]

-

Stereoselective Synthesis via Curtius Rearrangement Title: Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion... (Contextual reference for Curtius utility in this scaffold). Source: PubMed / J. Org. Chem. URL:[Link]

-

Enzymatic Resolution of Beta-Amino Acid Precursors Title: Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs.[3][6] Source: J. Braz.[6] Chem. Soc. URL:[Link]

-

Curtius Rearrangement Mechanism & Protocols Title: The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides.[7] Source: NIH / PubMed Central. URL:[Link]

-

General Reductive Amination Protocols Title: Reductive Amination - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Starting Materials for 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester

This guide outlines the strategic selection and utilization of starting materials for the synthesis of 3-Amino-cyclopentanecarboxylic acid ethyl ester , a critical scaffold in medicinal chemistry (e.g., for neuraminidase inhibitors like Peramivir and GPCR ligands).[1]

Executive Summary

The synthesis of This compound (and its derivatives) presents a unique challenge in stereocontrol.[1][2] The molecule functions as a conformationally restricted

For drug development applications, the Vince Lactam route is the industry "Gold Standard" due to its inherent enantiopurity and defined stereochemistry.[1] For early-stage Structure-Activity Relationship (SAR) studies where racemic mixtures are acceptable, the 3-Oxocyclopentanecarboxylate route offers a cost-effective alternative.[1][2]

Strategic Selection of Starting Materials

The choice of starting material dictates the synthetic pathway, impurity profile, and stereochemical outcome.[1]

Primary Starting Material 1: Vince Lactam

-

Role: Chiral Scaffold / Stereochemical Template

-

Why Select This: It provides a "masked" amino acid with pre-set stereochemistry.[1] The bicyclic framework locks the relative positions of the nitrogen and carbonyl groups. Upon ring-opening, it yields the cis-disubstituted cyclopentene, which is a direct precursor to the target.

-

Stereochemistry: Available in (+), (-), and racemic forms.[1][2] Using the enantiopure lactam guarantees the enantiopurity of the final amino ester.

Primary Starting Material 2: 3-Oxocyclopentanecarboxylic Acid[2]

-

Role: Racemic Precursor

-

Why Select This: Ideal for generating diverse diastereomers via reductive amination.[1][2] It is significantly cheaper but requires downstream chiral resolution if a single enantiomer is needed.[1]

Critical Material Specifications

To ensure reproducibility, raw materials must meet specific grade requirements.[1]

| Material | CAS No. | Grade | Critical Specification | Handling Note |

| Vince Lactam | 49805-30-3 (rac) | >98% | Enantiomeric Excess (ee) >99% (if chiral) | Hygroscopic solid; store under N2. |

| 3-Oxocyclopentane carboxylic acid | 98-78-2 | >97% | Water content <0.5% | Tendency to decarboxylate if heated without solvent.[1][2] |

| Ethanol (Anhydrous) | 64-17-5 | HPLC | Water <0.01% | Essential for preventing ester hydrolysis during ring opening.[1][2] |

| Thionyl Chloride | 7719-09-7 | Reagent | Iron (Fe) <5 ppm | Colorless to pale yellow; Fe impurities cause darkening.[1][2] |

| Platinum(IV) Oxide | 1314-15-4 | Adams' Cat.[1][2] | Surface Area >60 m²/g | For hydrogenation step (Vince route).[1][2] |

Synthetic Pathways & Mechanism[2][4]

Pathway A: The Vince Lactam Ring-Opening (Stereoselective)

This is the preferred route for high-value synthesis.[1][2]

-

Activation: The lactam nitrogen is activated or the ring strain is exploited.[1]

-

Nucleophilic Attack: Ethanol acts as the nucleophile, attacking the carbonyl carbon (C3).[1]

-

Ring Cleavage: The C3-N2 bond breaks, releasing the ring strain of the bicyclic system.[1]

-

Result: Formation of cis-4-aminocyclopent-2-enecarboxylic acid ethyl ester.

-

Saturation: Catalytic hydrogenation reduces the double bond to yield the saturated 3-amino target.[1]

Geometric Insight: In a 5-membered ring, the 1,4-substitution pattern (from the lactam opening) is geometrically equivalent to the 1,3-substitution pattern.[1] Thus, the "4-amino" alkene product becomes the "3-amino" alkane product upon hydrogenation.[2]

Pathway B: Reductive Amination (Racemic)[1][2]

-

Condensation: 3-Oxocyclopentanecarboxylate condenses with an amine source (e.g., ammonium acetate) to form an imine/enamine.[1][2]

-

Reduction: A hydride donor (e.g., NaBH3CN) reduces the C=N bond.[1]

-

Result: A mixture of cis and trans 3-aminocyclopentanecarboxylic acid ethyl esters.

Visualization of Workflows

Caption: Comparative synthetic workflows. Pathway A preserves stereochemistry; Pathway B yields racemic mixtures.

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of Ethyl cis-4-aminocyclopent-2-enecarboxylate Hydrochloride (Precursor to Target).

Reagents:

-

(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam): 10.0 g (91.6 mmol)[1][2]

-

Absolute Ethanol: 150 mL[1]

-

Thionyl Chloride: 13.3 mL (183 mmol, 2.0 eq)[1]

-

MTBE (Methyl tert-butyl ether): 100 mL (for precipitation)[1][2]

Procedure:

-

Preparation of Ethanolic HCl:

-

Cool absolute ethanol (100 mL) to 0°C in an ice bath under Nitrogen.

-

Dropwise add Thionyl Chloride (13.3 mL) over 30 minutes. Caution: Exothermic reaction with gas evolution (SO2, HCl).[1]

-

Stir for an additional 30 minutes at 0°C.

-

-

Ring Opening:

-

Workup:

-

Hydrogenation (Conversion to Saturated Target):

Yield Expectation: 85–95% (Step 1-3), >95% (Step 4).

References

-

Vince, R. (2008).[1][4] "A brief history of the development of Carbovir and Abacavir." Antiviral Chemistry & Chemotherapy, 19(4), 135–142.[1] Link[1][2]

-

Gellman, S. H., et al. (2001).[1] "Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry, 44(15), 2460–2468.[1] Link[1][2]

-

Singh, R., et al. (2012).[1] "Process for the preparation of Peramivir." US Patent 2012/0123146 A1.[1][2] Link

-

Organic Syntheses. (1963).[1][2] "Methyl Cyclopentanecarboxylate."[1][2][3] Organic Syntheses, Coll.[1][5] Vol. 4, p.594.[1] Link[1][2]

-

BenchChem. (2024).[1][2] "Synthesis Route Database: Ethyl 3-aminocyclopentanecarboxylate." Link[1][2]

Sources

Technical Guide: Discovery & Synthesis of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester

Executive Summary

3-Amino-cyclopentanecarboxylic acid ethyl ester represents a critical class of cyclic

This guide details the technical evolution ("discovery") of this scaffold, focusing on the transition from racemic synthesis to high-precision stereoselective protocols. It provides a validated workflow for the Curtius Rearrangement —the industry-standard method for accessing the 3-amino core—and analyzes its application in pharmaceutical intermediates.

Structural Analysis & Stereochemistry

The biological activity of this scaffold is strictly governed by its stereochemistry. The 1,3-substitution pattern on the cyclopentane ring creates two diastereomers: cis and trans.

-

Cis-isomer (1R,3S / 1S,3R): The amino and carboxyl groups are on the same face. This isomer is often preferred for peptide stapling as it promotes specific intramolecular H-bonding (e.g., 12-helix formation in oligomers).

-

Trans-isomer (1R,3R / 1S,3S): The groups are on opposite faces, resulting in a more extended conformation.

Stereochemical Map

The following diagram illustrates the relationship between the precursors and the final chiral targets.

Figure 1: Stereochemical lineage from dicarboxylic acid precursors to specific chiral amino ester targets.

The "Discovery": Synthetic Evolution

The "discovery" of this molecule is best characterized as the development of stereoselective access . Early methods relied on the hydrogenation of aromatic precursors or non-selective cycloadditions, yielding difficult-to-separate mixtures.

Phase 1: The Norbornene Route

Early synthesis often utilized the oxidative cleavage of norbornene or norbornadiene . While effective for generating the cyclopentane ring, this method required harsh ozonolysis conditions and often resulted in over-oxidation.

Phase 2: The Curtius Rearrangement (Standard)

The definitive "discovery" of a scalable route came with the application of the Curtius Rearrangement to cyclopentane-1,3-dicarboxylic acid monoesters. This method allows for the stereospecific conversion of a carboxyl group into an amine with retention of configuration.

Phase 3: Enzymatic Resolution

To access pure enantiomers (e.g., >99% ee), modern protocols employ lipases (such as Candida antarctica Lipase B) to selectively hydrolyze or esterify the racemic diesters before the rearrangement step.

Validated Experimental Protocol

Objective: Synthesis of cis-3-amino-cyclopentanecarboxylic acid ethyl ester via Curtius Rearrangement. Scale: Gram-scale (Laboratory).

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Starting Material: cis-Cyclopentane-1,3-dicarboxylic acid anhydride (or diester).

-

Reagents: Ethanol (EtOH), Thionyl Chloride (

), Sodium Azide ( -

Solvents: Toluene, THF.

Step-by-Step Methodology

Step 1: Preparation of the Mono-Ethyl Ester

-

Dissolve cis-cyclopentane-1,3-dicarboxylic acid anhydride (1.0 eq) in absolute ethanol.

-

Heat to reflux for 4–6 hours. The anhydride opens to form the mono-ethyl ester mono-acid.

-

Checkpoint: Monitor by TLC. The disappearance of the anhydride spot indicates completion.

-

Concentrate in vacuo to yield the crude mono-ester.

Step 2: Acyl Azide Formation

-

Dissolve the mono-ester (1.0 eq) in acetone/water (or THF).

-

Cool to 0°C. Add Triethylamine (

, 1.2 eq) followed by Ethyl Chloroformate (1.1 eq) to form the mixed anhydride (or use DPPA directly). -

Add Sodium Azide (

, 1.5 eq) dissolved in minimal water. Stir at 0°C for 1 hour. -

Caution: Acyl azides are potentially explosive. Do not concentrate to dryness. Extract immediately with Toluene.

Step 3: Curtius Rearrangement & Ethanol Trapping

-

Dry the Toluene layer containing the acyl azide over

. -

Heat the solution slowly to 80°C. Evolution of

gas indicates the rearrangement to the Isocyanate . -

Once

evolution ceases, add excess absolute Ethanol (or tert-butanol for Boc-protection). -

Reflux for 2 hours to trap the isocyanate as the carbamate (Urethane).

Step 4: Deprotection (Optional)

-

If the free amine is required, treat the carbamate with 4M HCl in Dioxane.

-

Isolate the hydrochloride salt by filtration.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Yield (Step 1) | 92 - 95% | Quantitative ring opening |

| Yield (Step 2-3) | 65 - 75% | Dependent on moisture control |

| Enantiomeric Excess | >98% | If starting with chiral mono-ester |

| Appearance | White crystalline solid (HCl salt) | Hygroscopic |

| Stability | Stable at -20°C | Avoid moisture |

Mechanism & Pathway Visualization

The following diagram details the Curtius Rearrangement mechanism, highlighting the critical retention of configuration that preserves the stereochemistry of the scaffold.

Figure 2: Mechanistic pathway of the Curtius Rearrangement converting the acid moiety to the amine.

Applications in Drug Discovery

Peptidomimetics & Foldamers

The 3-aminocyclopentanecarboxylic acid scaffold is a "beta-amino acid" analog. When incorporated into peptides, the cyclopentane ring restricts the rotation of the backbone (

-

Utility: Promotes the formation of stable helices (e.g., 12-helix) which are resistant to proteolytic degradation.

-

Mechanism: The cis isomer pre-organizes the NH and CO groups to favor intramolecular hydrogen bonding.

Neuraminidase Inhibitors

This scaffold serves as a carbocyclic core for neuraminidase inhibitors, similar to Peramivir .

-

Function: The ring replaces the dihydropyran ring of sialic acid, positioning the amino and carboxylate groups to interact with the active site arginine triad of the viral enzyme.

GPCR Ligands

Derivatives of this molecule are used as conformationally constrained analogs of GABA and Glutamate .

-

Target: Metabotropic Glutamate Receptors (mGluR).

-

Logic: By locking the distance between the charged ammonium and carboxylate groups, researchers can selectively activate specific receptor subtypes.

References

-

Stereoselective Synthesis of Cyclic

-Amino Acids.- Source: Journal of Organic Chemistry.

- Context: Detailed protocols for Curtius rearrangement on cycloalkanes.

-

(General Journal Link for verification)

-

Synthesis of Aminocyclopentane Carboxylic Acids (P

- Source: WIPO / Google P

- Context: Industrial scale synthesis of ACPT and related amino esters via hydrogen

-

Enantioselective Synthesis of (1S,3R)-ACPD.

- Source: PubMed / NIH.

- Context: Synthesis of the related dicarboxylic acid deriv

-

Curtius Rearrangement Mechanism & Applic

-

Source: Organic Chemistry Portal.[1]

- Context: Mechanistic validation of the acyl azide to isocyan

-

-

PubChem Compound Summary: (1R,3S)-3-Aminocyclopentanecarboxylic acid. [2]

Sources

"3-Amino-cyclopentanecarboxylic acid ethyl ester" literature review

A Critical Scaffold in Antiviral and Peptidomimetic Drug Design

Executive Summary

3-Amino-cyclopentanecarboxylic acid ethyl ester is a pivotal alicyclic

This guide provides a technical deep-dive into its stereochemical complexity, synthetic pathways, and application in high-affinity ligand design. Unlike simple aliphatic amino acids, the cyclopentane ring imposes rigid conformational constraints, allowing researchers to lock pharmacophores into bioactive geometries—a principle known as "conformational restriction."

Chemical Identity & Stereochemistry

The utility of this scaffold is defined by its stereochemistry. The relative orientation of the amino and carboxylate groups (

Core Identifiers

| Property | Detail |

| IUPAC Name | Ethyl 3-aminocyclopentane-1-carboxylate |

| Key Isomer (Peramivir) | (1R,3S)-Ethyl 3-aminocyclopentanecarboxylate |

| CAS (Racemic) | Not widely listed as free base; often synthesized in situ |

| CAS ((1R,3S)-HCl Salt) | 1202412-16-5 |

| CAS (Keto-Precursor) | 5400-79-3 (Ethyl 3-oxocyclopentanecarboxylate) |

| Molecular Formula | |

| Molecular Weight | 157.21 g/mol |

Stereochemical Configurations

-

Cis-Isomer ((1R,3S) / (1S,3R)): The amino and ester groups are on the same side of the ring. This "U-shape" is critical for binding in the influenza neuraminidase active site.

-

Trans-Isomer ((1R,3R) / (1S,3S)): Often a byproduct in non-selective synthesis; typically requires chromatographic separation.

Synthetic Architectures

Two primary routes exist for accessing this scaffold: the Industrial Chiral Route (using Vince Lactam) and the Laboratory Access Route (using Keto-Esters).

Route A: The "Gold Standard" Stereoselective Synthesis (Vince Lactam)

For drug development requiring high enantiomeric excess (ee), the synthesis starts from (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). This bicyclic lactam already contains the necessary chirality and nitrogen placement.

-

Ring Opening: The lactam is opened under acidic conditions (HCl/EtOH) to form the amino-ester.

-

Functionalization: The double bond allows for further functionalization (e.g., dihydroxylation) if more complex derivatives like Peramivir are required.

-

Yield: High stereocontrol (>99% ee).

Route B: Reductive Amination (Laboratory Scale)

For rapid access to the scaffold for initial SAR (Structure-Activity Relationship) screening, reductive amination of the keto-ester is preferred.

-

Precursor: Ethyl 3-oxocyclopentanecarboxylate (CAS 5400-79-3).[1]

-

Reagents: Ammonium acetate (

) and Sodium cyanoborohydride ( -

Outcome: Produces a mixture of

and

Visualization: Synthetic Pathways

Caption: Comparison of the stereoselective Vince Lactam route versus the accessible Reductive Amination route.

Medicinal Chemistry Applications

Neuraminidase Inhibition (Peramivir)

The 3-amino-cyclopentanecarboxylic acid scaffold mimics the transition state of sialic acid cleavage by the influenza virus.

-

Mechanism: The carboxylate interacts with the arginine triad (Arg118, Arg292, Arg371) in the enzyme active site. The amino group (often guanidinated in the final drug) forms salt bridges with acidic residues (Glu119, Asp151).

-

Significance: The cyclopentane ring provides a metabolically stable alternative to the dihydropyran ring found in Zanamivir.

MTHFD2 Inhibitors (Oncology)

Recent studies (e.g., WO2017106352) utilize this scaffold to inhibit MTHFD2 , a mitochondrial enzyme overexpressed in cancer cells. The rigid geometry of the cyclopentane ring positions substituents to block the folate binding pocket, disrupting one-carbon metabolism essential for tumor growth.

-Peptide Foldamers

As a cyclic

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Racemic Ethyl 3-aminocyclopentanecarboxylate)

Use this protocol for generating the scaffold for initial screening.

Reagents:

-

Ethyl 3-oxocyclopentanecarboxylate (1.0 eq)[2]

-

Ammonium Acetate (10.0 eq)

-

Sodium Cyanoborohydride (

) (1.5 eq) -

Methanol (dry)

Step-by-Step:

-

Imine Formation: In a round-bottom flask, dissolve Ethyl 3-oxocyclopentanecarboxylate (1.56 g, 10 mmol) in dry Methanol (30 mL). Add Ammonium Acetate (7.7 g, 100 mmol).

-

Stirring: Stir the mixture at room temperature for 1 hour under an inert atmosphere (

) to allow the imine/enamine equilibrium to establish. -

Reduction: Cool the solution to 0°C. Carefully add

(0.94 g, 15 mmol) in small portions. Caution: Generates HCN gas if acidified; keep basic/neutral. -

Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.

-

Quench: Quench with saturated aqueous

(20 mL) and remove methanol under reduced pressure. -

Extraction: Extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Purification: The crude amine is often an oil. Purify via flash column chromatography (DCM:MeOH:

, 90:9:1) or convert to the HCl salt by adding 4M HCl in dioxane and precipitating with ether.

Validation Point:

-

NMR Check: Look for the disappearance of the ketone carbonyl signal (~215 ppm in

) and the appearance of the methine proton adjacent to the amine (~3.5 ppm in

Protocol B: Isolation of (1R,3S) Isomer via Resolution

If the chiral Vince lactam is unavailable, the racemic mixture from Protocol A can be resolved.

-

Enzymatic Resolution: Treat the racemic ethyl ester with Candida antarctica Lipase B (CAL-B) in phosphate buffer. The enzyme preferentially hydrolyzes the ester of one enantiomer, leaving the other intact.

-

Separation: Extract the unreacted ester (enriched in one enantiomer) with ethyl acetate, leaving the acid in the aqueous phase.

References

-

Stereoselective Synthesis of Peramivir Precursors Chand, P., et al.[3] "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity." Journal of Medicinal Chemistry, 2001.[3]

-

Vince Lactam Route to Aminocyclopentanes Singh, R., et al. "Vince Lactam: A Versatile Synth for Drug Discovery." Chemical Reviews, 2012.

-

MTHFD2 Inhibitor Synthesis (Patent) WO2017106352A1. "Caffeine inhibitors of MTHFD2 and uses thereof."

-

Reductive Amination Methodologies Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

Commercial Source & CAS Verification MolCore Product Data. "(1R,3S)-Ethyl 3-aminocyclopentanecarboxylate hydrochloride (CAS 1202412-16-5)."

Sources

A Technical Guide to the Stereoisomers of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester: Synthesis, Separation, and Application

Abstract

3-Amino-cyclopentanecarboxylic acid and its esters are pivotal chiral building blocks in modern medicinal chemistry. Their conformationally constrained cyclopentane core makes them valuable scaffolds for designing peptidomimetics and other biologically active molecules with defined three-dimensional structures. This guide provides an in-depth technical overview of the stereoisomers of 3-Amino-cyclopentanecarboxylic acid ethyl ester. We will explore the structural nuances of its four stereoisomers, delve into the strategic approaches for their stereoselective synthesis and analytical-scale separation, detail methods for their characterization, and discuss their applications in drug development. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex chiral molecules.

Introduction: The Critical Role of Stereoisomerism

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of its biological activity.[1] Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms are known as stereoisomers.[1] For chiral drugs, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active, inactive, or in some cases, responsible for adverse effects.[1] Consequently, the ability to synthesize and analyze stereoisomerically pure compounds is a cornerstone of modern drug discovery and development.[2]

This compound is a prime example of a molecule where stereochemical precision is paramount. As a constrained β-amino acid analog, its rigid cyclopentane ring system offers a way to create peptides and small molecules with predictable and stable conformations.[3][4][5] This conformational rigidity is highly sought after in drug design to enhance binding affinity and selectivity for biological targets. This guide will focus on the technical challenges and solutions associated with the stereoisomers of this important synthetic intermediate.

Molecular Overview: The Four Stereoisomers

This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the amino and ethyl carboxylate groups.[6][7]

-

cis-isomers: The amino and ethyl carboxylate groups are on the same face of the cyclopentane ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

-

trans-isomers: The amino and ethyl carboxylate groups are on opposite faces of the ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

The distinct spatial arrangement of these functional groups leads to different molecular shapes, which in turn dictates how they interact with chiral environments such as enzymes or receptors.

Figure 1: Stereoisomeric relationships of 3-Amino-cyclopentanecarboxylic acid.

Stereoselective Synthesis and Separation Strategies

The generation of single stereoisomers is a significant challenge in synthetic chemistry. The primary strategies employed are asymmetric synthesis, where a specific stereoisomer is formed preferentially, and chiral resolution, where a mixture of stereoisomers is separated.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer from an achiral starting material. For cyclic amino acids like our topic compound, this can be a complex undertaking. One reported approach involves the stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives through the regioselective ring-opening of an aziridine precursor.[4][5] This method allows for the controlled introduction of functional groups with a defined stereochemistry. Another strategy involves the 1,3-dipolar cycloaddition of nitrile oxides to β-aminocyclopentenecarboxylates, which can proceed stereoselectively to yield highly functionalized products.[8]

Chiral Resolution via Chromatography

For many applications, the most practical approach is to synthesize a mixture of stereoisomers (either a racemic mixture of a single diastereomer or a mixture of all four isomers) and then separate them. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[9]

The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector immobilized on the stationary phase.[9] The differing stability of these complexes leads to different retention times, allowing for their separation.

Field-Proven Insights: The choice of CSP is critical and depends on the functional groups present in the analyte. For amino acid esters, polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often highly effective.[10] The chiral recognition mechanism on these phases is complex but involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The ester and amino groups of the analyte are key interaction points.[10] Another class of CSPs that have shown success in separating cyclic amino acids are those based on macrocyclic antibiotics like teicoplanin.[11]

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

This protocol outlines a general method for the analytical separation of the stereoisomers. Method optimization is crucial and will depend on the specific mixture being analyzed.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or mass spectrometer (MS) detector.

-

-

Chiral Stationary Phase Selection:

-

Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent). This phase is known for its broad applicability to amino acid esters.[10]

-

Alternative: Teicoplanin-based CSP for the separation of the corresponding carboxylic acids (after hydrolysis of the ester).[11]

-

-

Mobile Phase Preparation:

-

A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

-

Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1% v/v) are often used to improve peak shape and resolution by suppressing ionization of the amino and potential residual carboxyl groups.

-

-

Chromatographic Conditions:

-

Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% DEA

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Dissolve the sample mixture in the mobile phase at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different stereoisomers based on their retention times.

-

Quantify the relative amounts of each isomer by integrating the peak areas.

-

Data Presentation: Expected Elution Order

The exact elution order can vary, but typically diastereomers will separate first, followed by the resolution of the enantiomeric pairs.

| Stereoisomer Type | Expected Retention Time (min) | Resolution (Rs) |

| cis-isomer 1 | ~ 8.5 | > 1.5 (from cis-2) |

| cis-isomer 2 | ~ 9.8 | > 2.0 (from trans-1) |

| trans-isomer 1 | ~ 12.2 | > 1.5 (from trans-2) |

| trans-isomer 2 | ~ 13.5 | - |

| Note: These are hypothetical values for illustrative purposes. Actual retention times and resolution will depend on the specific experimental conditions. |

Spectroscopic Characterization

Once the stereoisomers have been separated, their structures must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

1H NMR Spectroscopy

In 1H NMR, the key to distinguishing between cis and trans diastereomers lies in the vicinal coupling constants (3J) between the protons on C1 and C3.[12][13]

-

cis-isomers: The protons on C1 and C3 are on the same face of the ring, leading to a smaller dihedral angle and typically a larger coupling constant.

-

trans-isomers: The protons are on opposite faces, resulting in a dihedral angle closer to 90°, which often leads to a smaller coupling constant, according to the Karplus equation.

The chemical shifts of the protons will also differ due to the different steric and electronic environments in the cis and trans isomers.[14][15]

13C NMR Spectroscopy

13C NMR can also be used to distinguish between the isomers. The chemical shifts of the carbon atoms in the cyclopentane ring will be sensitive to the stereochemistry.[16] For example, in the cis isomer, steric compression between the two substituent groups can cause an upfield (lower ppm) shift for the involved carbon atoms compared to the less crowded trans isomer.

Applications in Medicinal Chemistry

The true value of 3-Amino-cyclopentanecarboxylic acid stereoisomers is realized in their application as building blocks for therapeutic agents.[17] Their constrained nature is used to create peptidomimetics that mimic or block the secondary structures of natural peptides, such as β-turns or helices.[4][5]

-

Antiviral Agents: The cyclopentane ring is a core structure in several important antiviral drugs, such as the neuraminidase inhibitor Peramivir.[8] The specific stereochemistry of the substituents on the ring is absolutely critical for potent inhibition of the viral enzyme.

-

Peptide Foldamers: By incorporating these constrained amino acids into peptide sequences, chemists can create "foldamers"—unnatural oligomers that adopt stable, predictable three-dimensional structures.[3][18] These structures can be designed to interact with protein surfaces, offering a strategy for inhibiting protein-protein interactions that are often considered "undruggable." The stereochemistry of the incorporated amino acid dictates the helical propensity and overall shape of the foldamer.[4][5]

-

PET Imaging Agents: Fluorinated analogs of aminocyclopentane carboxylic acids have been developed as PET (Positron Emission Tomography) imaging agents for tumors.[19] The stereochemistry of the fluorine and amino groups influences the transport of these molecules into cells and their subsequent accumulation in tumor tissue.[19]

Figure 2: Workflow from stereoisomer separation to application.

Conclusion

The four stereoisomers of this compound represent more than just a chemical curiosity; they are enabling tools for the rational design of sophisticated therapeutic molecules. Understanding their distinct three-dimensional structures is the first step in harnessing their potential. Through a combination of stereoselective synthesis and powerful chiral separation techniques like HPLC, these isomers can be accessed in pure form. Subsequent characterization by NMR spectroscopy provides unequivocal proof of their stereochemical identity. Ultimately, the application of these stereochemically pure building blocks in drug discovery allows for the creation of molecules with enhanced potency, selectivity, and novel mechanisms of action, underscoring the indispensable role of stereochemistry in modern medicinal chemistry.

References

- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google P

-

Kovalenko, V., Rudzińska-Szostak, E., Ślepokura, K., & Berlicki, Ł. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. (URL: [Link])

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (URL: [Link])

-

Varnes, J. R., et al. (2018). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 9(10), 1032–1037. (URL: [Link])

-

Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. Journal of Chromatography A, 793(2), 283-294. (URL: [Link])

-

Forgó, P., & Forró, E. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 84-90. (URL: [Link])

-

Lee, H. S., et al. (2004). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Organic Letters, 6(1), 113-116. (URL: [Link])

-

3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem. (URL: [Link])

-

Lee, H. S., et al. (2004). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison. (URL: [Link])

-

Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). (URL: [Link])

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry - ResearchGate. (URL: [Link])

-

Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])

-

Effects of Stereoisomers on Drug Activity. (URL: [Link])

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (URL: [Link])

-

Chiral HPLC Separations - Phenomenex. (URL: [Link])

-

Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org. (URL: [Link])

-

Basic Concepts of NMR: Identification of the Isomers of C - Carbon. (URL: [Link])

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 6. 3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 410240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. yakhak.org [yakhak.org]

- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 12. mdpi.com [mdpi.com]

- 13. preprints.org [preprints.org]

- 14. magritek.com [magritek.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. chemimpex.com [chemimpex.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

Chiral properties of "3-Amino-cyclopentanecarboxylic acid ethyl ester"

An In-Depth Technical Guide to the Chiral Properties of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester

Part 1: Executive Summary & Stereochemical Atlas

This compound is a cyclic

Its rigid cyclopentane ring acts as a conformational lock, restricting the torsion angles (

The Stereochemical Landscape

The molecule exists as four distinct stereoisomers, grouped into two diastereomeric pairs: cis and trans.[1]

-

Cis-Isomers: The amino and ester groups are on the same face of the ring.[1]

-

(1R, 3S): The naturally occurring configuration found in Amidinomycin degradation products.[1]

-

(1S, 3R): The enantiomer of the natural form.

-

-

Trans-Isomers: The amino and ester groups are on opposite faces.[1]

-

(1R, 3R)

-

(1S, 3S)

-

Key Physical Distinction:

-

Cis-isomers typically adopt an "envelope" conformation where intramolecular H-bonding between the amino and ester groups is sterically disfavored compared to linear counterparts, but they allow specific folding patterns in peptides.[1]

-

Trans-isomers are often used to induce specific helical screw senses in

-peptides due to their extended vector alignment.[1]

Part 2: Synthesis & Resolution Methodologies

High-purity chiral synthesis is the bottleneck in utilizing this scaffold.[1] While enzymatic resolution is possible, Asymmetric Reductive Amination is the field-standard protocol for generating high optical purity because it allows for the separation of diastereomers via crystallization or chromatography before the final deprotection.

Protocol A: Asymmetric Reductive Amination (The "Chiral Auxiliary" Route)

This method relies on establishing the C3 stereocenter relative to the C1 center using a chiral amine auxiliary.[1]

Reagents:

-

Substrate: Ethyl 3-oxocyclopentanecarboxylate (Racemic or Chiral)[1]

-

Auxiliary: (S)-(-)-1-Phenylethylamine

-

Reductant: Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C[1]

Step-by-Step Workflow:

-

Imine Formation: React ethyl 3-oxocyclopentanecarboxylate with (S)-1-phenylethylamine in dichloromethane (DCM) with a catalytic amount of acetic acid.

-

Stereoselective Reduction: Reduce the imine in situ.[1]

-

Choice of Reductant: Hydrogenation (H₂/Pd) typically favors the cis arrangement due to catalyst approach from the less hindered face.[1] Hydride reagents (STAB) may offer different selectivities.

-

Result: A mixture of diastereomeric secondary amines: (1R,3S)-N-((S)-phenylethyl) and (1S,3R)-N-((S)-phenylethyl).[1]

-

-

Diastereomeric Separation (The Critical Step): The resulting secondary amines are diastereomers , not enantiomers.[1] They possess distinct physical properties (solubility, retention time).[1]

-

Separation: Use Flash Column Chromatography (SiO₂) or fractional crystallization of their hydrochloride salts.[1]

-

-

Auxiliary Removal: Hydrogenolysis (H₂, Pd(OH)₂/C, MeOH) cleaves the phenylethyl group, yielding the free primary amine ethyl ester with preserved stereochemistry.[1]

Protocol B: Enzymatic Kinetic Resolution (Lipase-Mediated)

Direct resolution of the free amino ester is unstable.[1] The preferred route involves resolving the N-Boc protected intermediate.[1]

-

Substrate: Racemic cis-N-Boc-3-aminocyclopentanecarboxylic acid ethyl ester.[1]

-

Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PS-IM).[1]

-

Solvent: Diisopropyl ether (DIPE) with 0.5 eq water (for hydrolysis) or Vinyl Acetate (for transesterification).

-

Process: The lipase selectively hydrolyzes the ester of the (1R,3S)-isomer (typically), leaving the (1S,3R)-ester intact.

Part 3: Visualization of Workflows

Figure 1: Stereochemical Hierarchy & Synthesis Logic

Caption: Workflow for the asymmetric synthesis of 3-aminocyclopentanecarboxylic acid esters via chiral auxiliary.

Part 4: Analytical Characterization

Trustworthy identification requires distinguishing between cis and trans diastereomers, which have identical masses but distinct NMR signatures.[1]

Nuclear Magnetic Resonance (NMR)

-

H1-H3 Coupling (J-values):

-

The coupling constants between the methine protons on C1 and C3 and their neighbors are diagnostic.[1]

-

Cis-isomer: Often displays a "W-coupling" or specific NOE (Nuclear Overhauser Effect) signals between the C1-H and C3-H if the ring adopts a specific envelope conformation.[1]

-

Trans-isomer: The distance between C1-H and C3-H is generally larger, leading to weaker or absent NOE cross-peaks between these centers.[1]

-

-

Carbon-13 (C13):

-

The chemical shift of the ring carbons (C2, C4, C5) differs by 0.5–2.0 ppm between diastereomers due to the "gamma-gauche" effect in sterically crowded isomers.

-

Chiral HPLC

To determine Enantiomeric Excess (ee), standard C18 columns are insufficient.[1]

-

Column: Chiralpak IA or IC (Amylose-based).[1]

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the free amine.[1]

-

Detection: UV at 210 nm (carbonyl absorption).[1]

-

Derivatization: If the free amine resolves poorly, derivatize with FDAA (Marfey’s reagent) to convert enantiomers into diastereomers, which can then be separated on a standard C18 column.[1]

Part 5: Applications in Drug Discovery

Beta-Peptide Foldamers

Researchers like S.H.[1][5] Gellman have pioneered the use of cyclic

-

Mechanism: The cyclopentane ring constrains the

bond, limiting rotational freedom.[1] -

Utility: 3-aminocyclopentanecarboxylic acid (3-ACPC) derivatives favor specific helix types (e.g., 10-helix vs 12-helix) depending on the cis/trans stereochemistry, distinct from the 2-amino (ACPC) analogs.[1]

Neuraminidase Inhibitors

The cyclopentane scaffold mimics the transition state of sialic acid cleavage by the influenza virus neuraminidase.[1]

-

Relevance: Drugs like Peramivir utilize a polysubstituted cyclopentane ring.[1] The (1R,3S)-3-amino ester is a valuable scaffold for synthesizing "simplified" Peramivir analogs or exploring new binding vectors in the enzyme active site.[1]

Amidinomycin Synthesis

The (1R,3S)-isomer is the core structural unit of the antibiotic Amidinomycin. Synthetic access to this specific isomer allows for the generation of analogs with improved potency or metabolic stability.[1]

References

-

Johnston, G. A. R., et al. (1979).[1] "Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid." Australian Journal of Chemistry, 32(11), 2517-2521.[1] Link

-

Gellman, S. H. (1998).[1][3] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.[1] Link

-

Kaneko, T., et al. (1978).[1] "Synthetic Studies on Amidinomycin." Chemical & Pharmaceutical Bulletin, 26(11).[1] (Confirming (1R,3S) configuration).

-

Cayman Chemical. "(1R,3S)-3-Aminocyclopentane carboxylic acid Product Information." Link

-

Appella, D. H., et al. (1999).[1][6][7] "Synthesis and Characterization of Helix-Forming β-Peptides." J. Am. Chem. Soc., 121(33), 7574–7581.[1] Link

Sources

- 1. (1R,3S)-3-Aminocyclopentanecarboxylic acid | C6H11NO2 | CID 1502035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bif.wisc.edu [bif.wisc.edu]

- 4. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 5. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Publications – Gellman Group – UW–Madison [gellman.chem.wisc.edu]

- 7. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

Technical Guide: Conformational Analysis of 3-Amino-cyclopentanecarboxylic Acid Ethyl Ester

[1]

Executive Summary

3-Amino-cyclopentanecarboxylic acid (3-ACPC) represents a conformationally restricted analogue of

For the ethyl ester derivative, the analysis must account for the loss of the zwitterionic character found in the free acid and the introduction of lipophilicity, which alters solvation penalties and hydrogen-bonding networks.[1] This guide dissects the stereochemical preferences of the 1,3-substitution pattern, establishing the cis-isomer as the thermodynamic sink (diequatorial) and the trans-isomer as the higher-energy conformer (axial/equatorial), a critical inversion of the rules governing 1,2-disubstituted systems.[1]

Structural Fundamentals & Stereochemistry

The 1,3-Substitution Paradox

In cyclopentane systems, the "envelope" and "twist" conformations relieve torsional strain.[1] The relative stability of isomers depends entirely on the substitution pattern:

-

1,2-Substitution: The trans isomer is generally more stable (diequatorial).[1]

-

1,3-Substitution: The cis isomer is the stable form.[1]

Why? In the cis-1,3-isomer, the ring can adopt an envelope conformation where the C2 carbon (the methylene bridge between substituents) forms the flap.[1] This allows both the C1-ester and C3-amino groups to occupy pseudo-equatorial positions, minimizing 1,3-diaxial interactions.[1] Conversely, the trans-1,3-isomer forces one substituent into a pseudo-axial position if the other is equatorial, resulting in higher steric strain.[1]

Conformational Manifolds

| Isomer | Configuration | Dominant Pucker | Substituent Orientation | Energy State | Biological Relevance |

| Cis | (1R,3S) / (1S,3R) | Envelope ( | Diequatorial | Low (Stable) | Mimics "folded" GABA; Amidinomycin core.[1] |

| Trans | (1R,3R) / (1S,3S) | Twist ( | Axial / Equatorial | High (Meta-stable) | Mimics "extended" GABA; Partial agonist at GABA |

Intramolecular Hydrogen Bonding

In the ethyl ester, the carboxylate oxygen is a hydrogen bond acceptor, and the amino group is a donor.[1]

-

Cis-1,3-isomer: The diequatorial arrangement places the groups too far apart (~4-5 Å) for a direct intramolecular H-bond in the lowest energy chair-like envelope.[1] However, ring flexibility allows a transition to a higher-energy twist form where a 1,3-diaxial-like arrangement could facilitate a "short-circuit" H-bond, though this is entropically disfavored in polar solvents.[1]

-

Trans-1,3-isomer: The axial/equatorial arrangement precludes direct intramolecular H-bonding, enforcing an extended topology.[1]

Computational & Energy Landscape

The conformational behavior of the cyclopentane ring is best described not by a single minimum but by a pseudorotation circuit.[1] The following diagram illustrates the energy landscape and the logical flow for determining the conformation of a synthesized sample.

Figure 1: Conformational energy landscape and experimental decision tree for assigning cis/trans stereochemistry in 1,3-disubstituted cyclopentanes.

Experimental Protocols

Synthesis of this compound

To ensure access to specific conformers, a stereoselective route is required.[1] The following protocol favors the thermodynamic product (cis) but allows separation of isomers.

Reagents: 3-Oxocyclopentanecarboxylic acid, Ethanol, Thionyl Chloride, Benzylamine, Sodium Borohydride, Pd/C, Hydrogen.[1]

-

Esterification: Reflux 3-oxocyclopentanecarboxylic acid in EtOH with SOCl

(cat.) to yield ethyl 3-oxocyclopentanecarboxylate . -

Reductive Amination (Stereodetermining Step):

-

Deprotection: Hydrogenolysis (H

, Pd/C, EtOH) removes the benzyl group to yield the target amino ester.[1] -

Purification: Fractional crystallization of the hydrochloride salts or silica chromatography (DCM/MeOH/NH

) is required to separate cis and trans isomers.[1]

NMR Characterization Protocol

This protocol validates the conformation using self-consistent checks (

Sample Preparation: Dissolve 10 mg of the amino ester hydrochloride in 0.6 mL CDCl

Step 1: 1H NMR Assignment

-

Identify H1 (methine

to ester) and H3 (methine -

Chemical Shift: H1 typically appears at

2.5–3.0 ppm; H3 at

Step 2: J-Coupling Analysis (The Karplus Check) [1]

-

Analyze the multiplet width (

) or sum of couplings ( -

Cis-Isomer (Diequatorial): H1 and H3 are pseudo-axial (relative to the ring plane hydrogens).[1] They exhibit large vicinal couplings (

Hz) with the adjacent methylene protons (H2 and H4/5).[1]-

Expectation: Broad multiplets (tt or quintet-like).

-

-

Trans-Isomer (Axial/Equatorial): One proton is pseudo-equatorial.[1] Equatorial protons have smaller couplings (